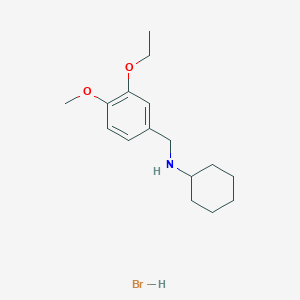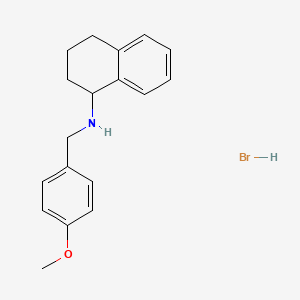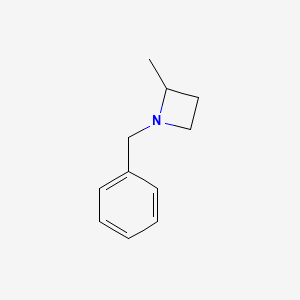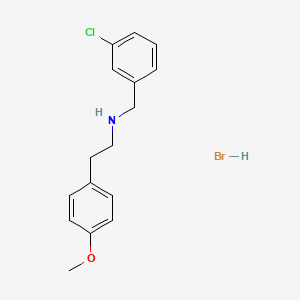
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluorophenyl)(thiomorpholino)methanone (4-BFTM) is an organic compound with a wide range of applications in scientific research. It is used in the synthesis of complex molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals and other compounds. 4-BFTM has been studied extensively and is known to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of complex molecules, as a catalyst in the production of pharmaceuticals and other compounds, and as a probe for studying enzyme-substrate interactions. It has also been used in the synthesis of other compounds such as nucleosides, peptides, and small molecules.
Wirkmechanismus
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is known to interact with enzymes and other proteins in a variety of ways. It has been shown to bind to active sites of enzymes and other proteins, thus inhibiting their activity. It has also been shown to interact with other molecules in a variety of ways, such as forming covalent bonds or forming hydrogen bonds.
Biochemical and Physiological Effects
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, thus affecting their function. It has also been shown to bind to receptors and other molecules, thus modulating their activity. In addition, it has been shown to interact with DNA and other molecules, thus affecting their function.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is a useful reagent for many laboratory experiments. It is relatively inexpensive, easy to use, and can be stored for long periods of time. However, it is also toxic and should be handled with care. In addition, it is important to ensure that the reaction conditions are carefully controlled in order to avoid any unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its use as a probe for studying enzyme-substrate interactions. Additionally, there is potential to explore its use in the synthesis of other compounds, such as nucleosides, peptides, and small molecules. Finally, further research could be conducted to explore its potential applications in drug discovery and development.
Synthesemethoden
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone is synthesized through a reaction between 4-bromo-2-fluorophenyl thioether and morpholine. The reaction is carried out at room temperature in the presence of a catalytic amount of anhydrous potassium carbonate. This reaction yields (4-Bromo-2-fluorophenyl)(thiomorpholino)methanone in high yields and is considered a mild and efficient method for the synthesis of the compound.
Eigenschaften
IUPAC Name |
(4-bromo-2-fluorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWKIKUYOLHEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluorophenyl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrobromide; 95%](/img/structure/B6352068.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)



